2,4-Bis((furan-2-ylmethyl)amino)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis((furan-2-ylmethyl)amino)benzenesulfonamide is an organic compound characterized by the presence of furan rings and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis((furan-2-ylmethyl)amino)benzenesulfonamide typically involves the reaction of 2,4-diaminobenzenesulfonamide with furan-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .
Types of Reactions:
Oxidation: The furan rings in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro groups, if present, can be reduced to amines under suitable conditions.
Substitution: The sulfonamide group can participate in substitution reactions, where the sulfonamide moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can lead to the formation of furan-2,5-dicarboxylic acid derivatives .
Scientific Research Applications
2,4-Bis((furan-2-ylmethyl)amino)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit specific enzymes and pathways in cancer cells and bacteria.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic and optical properties.
Biological Research: It is used in studies related to enzyme inhibition and protein interactions, providing insights into the molecular mechanisms of various biological processes.
Mechanism of Action
The mechanism of action of 2,4-Bis((furan-2-ylmethyl)amino)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, leading to disruption of pH regulation and inhibition of tumor growth . The compound’s furan rings and sulfonamide group play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
2,4-Bis((furan-2-ylmethyl)amino)benzoic acid: This compound shares structural similarities but differs in the presence of a carboxylic acid group instead of a sulfonamide group.
Furosemide Impurity D: Another related compound with similar furan and sulfonamide moieties, used as a reference standard in pharmaceutical testing.
Uniqueness: 2,4-Bis((furan-2-ylmethyl)amino)benzenesulfonamide is unique due to its specific combination of furan rings and a sulfonamide group attached to a benzene ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2,4-bis(furan-2-ylmethylamino)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c17-24(20,21)16-6-5-12(18-10-13-3-1-7-22-13)9-15(16)19-11-14-4-2-8-23-14/h1-9,18-19H,10-11H2,(H2,17,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQIQPDHRQCFRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=CC(=C(C=C2)S(=O)(=O)N)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.